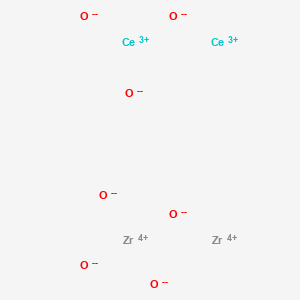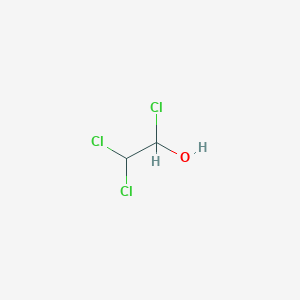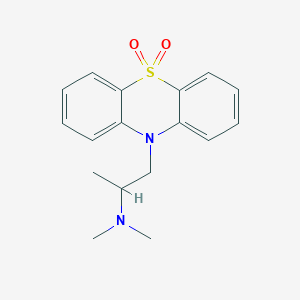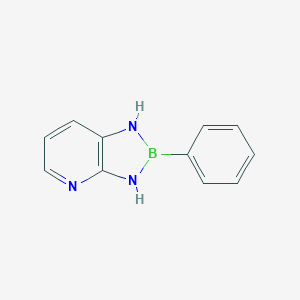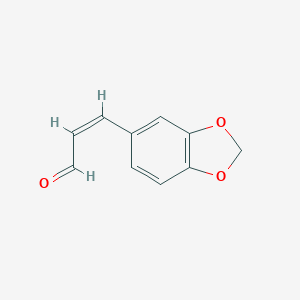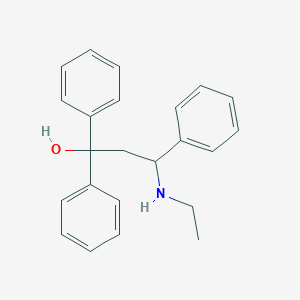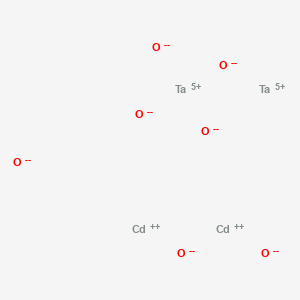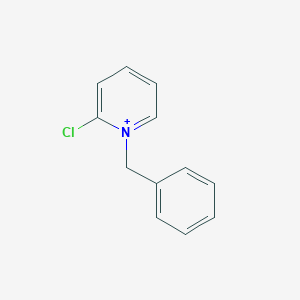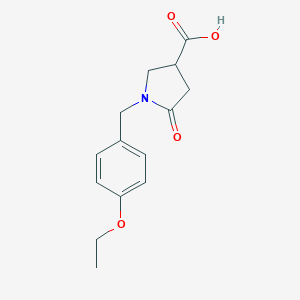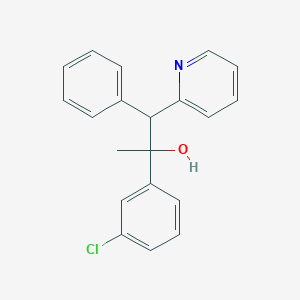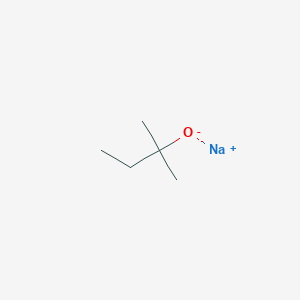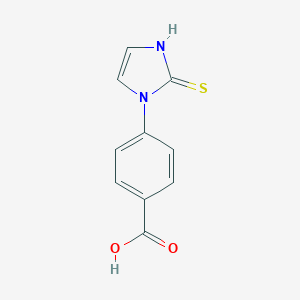
4-(2-硫代亚甲基-2,3-二氢-1H-咪唑-1-基)苯甲酸
描述
科学研究应用
4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and chemical processes
作用机制
Target of Action
The primary targets of 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound known for its significance in various biological processes . Imidazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a broad range of chemical and biological properties .
准备方法
The synthesis of 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with thiourea under acidic conditions to form the imidazole ring . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can be compared with other imidazole-containing compounds, such as:
4-(1H-imidazol-1-yl)benzoic acid: Similar structure but lacks the sulfanylidene group.
2-(1H-imidazol-1-yl)benzoic acid: Different position of the imidazole ring on the benzoic acid.
4-(2-mercapto-1H-imidazol-1-yl)benzoic acid: Contains a thiol group instead of a sulfanylidene group.
The uniqueness of 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
4-(2-sulfanylidene-1H-imidazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-6H,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFFXFYIHZSXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
